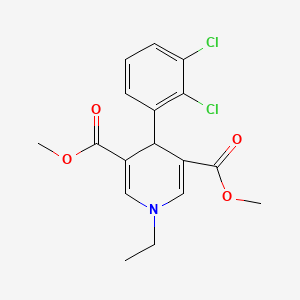

![molecular formula C14H14FN3O5S2 B4708480 N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4708480.png)

N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Übersicht

Beschreibung

Sulfur-nitrogen compounds, including sulfonamides and their derivatives, play a critical role in various chemical and pharmaceutical applications. These compounds are known for their diverse chemical reactions, physical properties, and structural significance, contributing to their widespread use in material science, medicinal chemistry, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of sulfur-nitrogen compounds often involves condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, leading to the formation of aza-sulfurylglycinyl tripeptide analogs. These syntheses highlight the versatility of sulfur-nitrogen chemistry in creating complex molecules with potential bioactivity and material applications (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

The molecular structures of sulfur-nitrogen compounds reveal significant insights into their chemical behavior. For example, studies on 4-aminophenyl 4-X-phenyl sulfones have shown that these molecules exhibit charge redistribution and electronic charge transfer from the amino to the sulfonyl group. This charge transfer results in shortening of C–N and C–S distances and influences the molecule's reactivity and bonding characteristics (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Reactions and Properties

Sulfonamides and related sulfur-nitrogen compounds engage in a variety of chemical reactions, including alkylation, which is used to introduce N-alkyl chains and access different aza-sulfuryl amino acid residues. These reactions are pivotal in modifying the compounds' chemical properties for specific applications (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Physical Properties Analysis

The solubility, stability, and membrane-forming ability of sulfonated polyimides, derived from sulfonated diamine monomers, are critical physical properties that contribute to their use in applications such as fuel cells and desalination membranes. These properties are influenced by the degree of sulfonation and the polymer's molecular structure (Guo, Fang, Watari, Tanaka, Kita, & Okamoto, 2002).

Chemical Properties Analysis

The chemical properties of sulfur-nitrogen compounds, including their reactivity, acidity, and potential for forming hydrogen bonds, are determined by their molecular structure and substituent effects. For example, the presence of fluorine atoms can significantly affect the molecule's electronegativity and its ability to engage in chemical reactions (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

Wirkmechanismus

Target of Action

The primary target of N1-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth.

Mode of Action

N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide interacts with DHFR, inhibiting its activity . The compound binds to the active sites of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate .

Biochemical Pathways

By inhibiting DHFR, N1-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide disrupts the tetrahydrofolate synthesis pathway. This disruption affects DNA synthesis and cell growth, as tetrahydrofolate is a critical cofactor in the synthesis of nucleotides .

Result of Action

The inhibition of DHFR by N1-[4-(aminosulfonyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide leads to a decrease in tetrahydrofolate levels, thereby hindering DNA synthesis and cell growth . This results in cytotoxic activity against certain cancer cell lines, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) .

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O5S2/c15-10-1-5-13(6-2-10)25(22,23)17-9-14(19)18-11-3-7-12(8-4-11)24(16,20)21/h1-8,17H,9H2,(H,18,19)(H2,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXGWOSCVWCEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide)](/img/structure/B4708401.png)

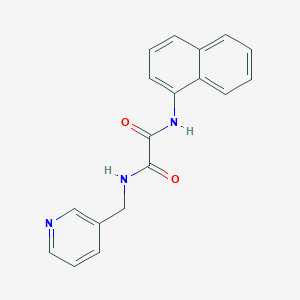

![1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B4708409.png)

![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4708422.png)

![2-{[(4-bromophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4708428.png)

![2-(4-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B4708435.png)

![4-(2,4-difluorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4708443.png)

![N-cyclopentyl-1-ethyl-4-({5-[(4-methoxyphenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4708447.png)

![2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4708451.png)

![6-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4708464.png)

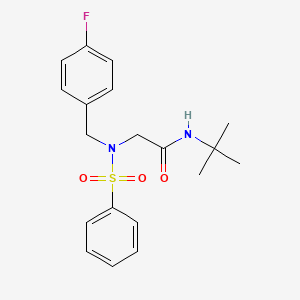

![methyl 4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B4708470.png)

![2-chloro-4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4708484.png)